molecular formula C15H11NO3 B1662224 Tripolin A CAS No. 1148118-92-6

Tripolin A

Cat. No.: B1662224
CAS No.: 1148118-92-6
M. Wt: 253.25 g/mol
InChI Key: OMKSBDLWMROKNU-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

Tripolin A is predicted to bind Aurora A similarly but not identical to MLN8054 . Therefore, it could be used to dissect pathways orchestrated by Aurora kinases as well as a scaffold for further inhibitor development .

Biochemical Analysis

Biochemical Properties

Tripolin A interacts with Aurora A kinase, a key enzyme involved in cell division . It acts as a non-ATP competitive inhibitor, affecting the enzyme’s activity and thereby influencing biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on various cellular processes. It reduces the localization of pAurora A on spindle microtubules, affecting centrosome integrity, spindle formation and length, as well as microtubule dynamics in interphase . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with Aurora A kinase . This interaction leads to enzyme inhibition, affecting the distribution of Hepatoma Up-Regulated Protein (HURP) on microtubules . This reveals a new way of regulating mitotic microtubule stabilizers through Aurora A phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the Aurora A kinase pathway, interacting with this enzyme and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Current studies suggest that it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .

Chemical Reactions Analysis

Tripolin A undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of this compound with modified functional groups .

Properties

IUPAC Name

(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKSBDLWMROKNU-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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